

[Compound Name] safety and toxicity profile

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Compound of Interest

Compound Name: IBS008738

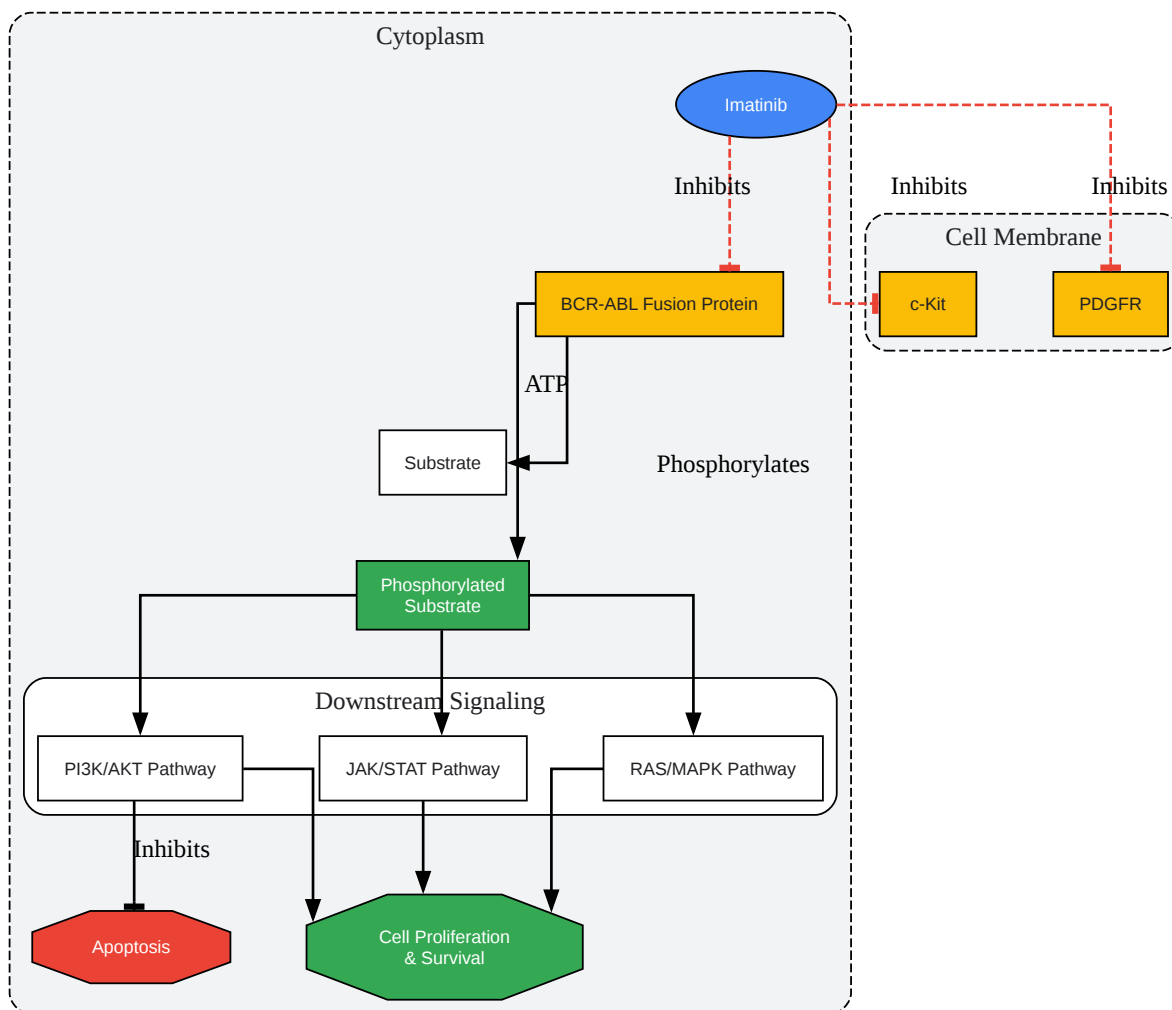
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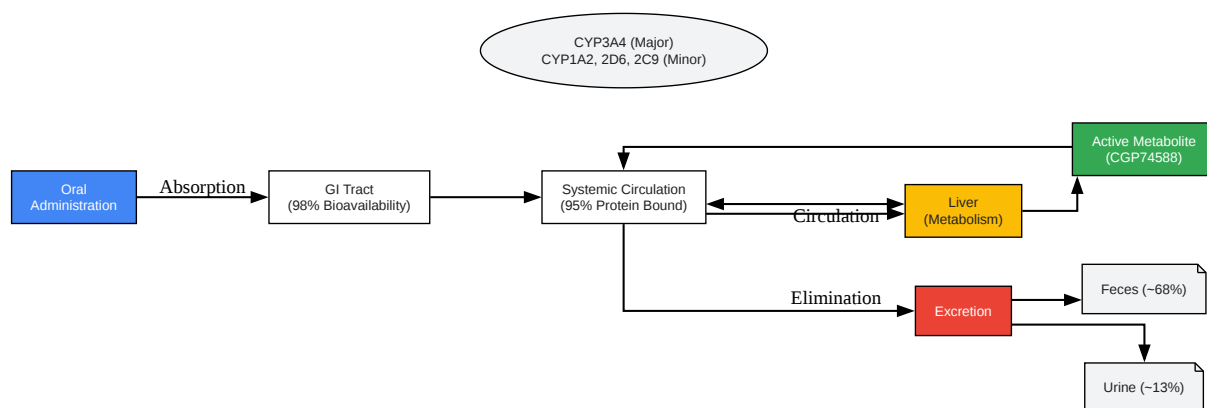
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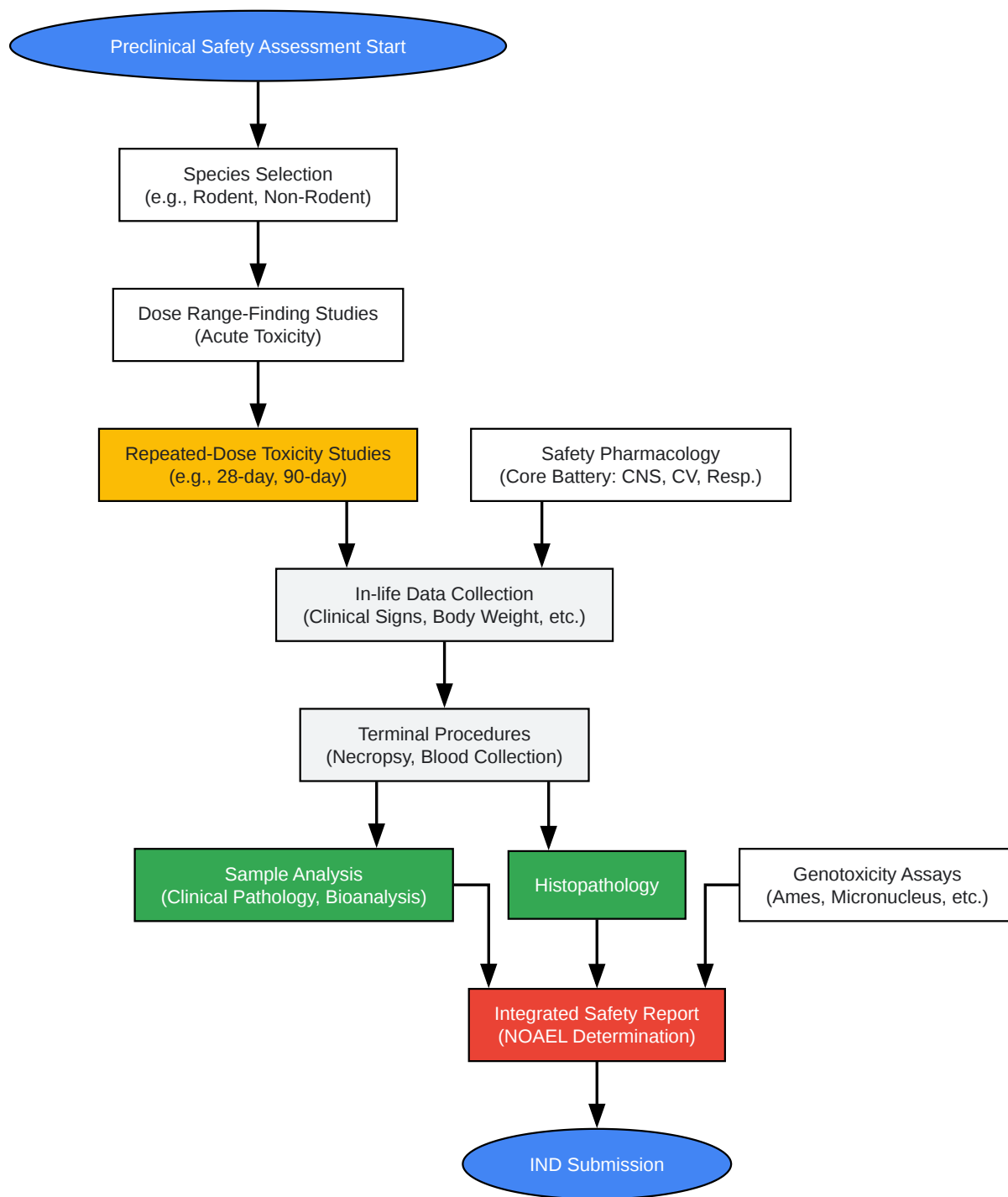
Introduction and Mechanism of Action

Imatinib mesylate is a 2-phenylaminopyrimidine derivative that functions as a potent and selective small-molecule inhibitor of several protein tyrosine kinases.[1][2] It has become a standard first-line treatment for Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and c-KIT (CD117)-positive gastrointestinal stromal tumors (GIST).[3][4] The Philadelphia chromosome results from a reciprocal translocation between chromosomes 9 and 22, creating a fusion gene, BCR-ABL.[5][6] This gene produces a constitutively active Bcr-Abl tyrosine kinase, which is a key driver of the unregulated cell proliferation characteristic of CML.[6][7]

Imatinib's primary mechanism of action involves binding to the ATP-binding site of the Bcr-Abl kinase, which stabilizes the inactive conformation of the enzyme.[1][7][8] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking signal transduction pathways that control cellular proliferation and survival.[1][7] This leads to the induction of apoptosis in BCR-ABL-positive cells.[7] In addition to Bcr-Abl, imatinib also effectively inhibits the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF), known as c-Kit.[1][8] This inhibition of c-Kit is the basis for its efficacy in GIST, which often feature activating mutations in the c-Kit gene.[1]







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